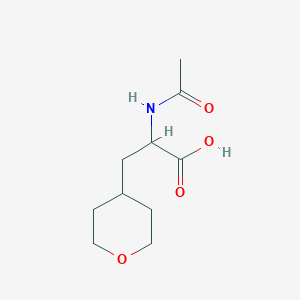
2-Acetamido-3-(oxan-4-yl)propanoic acid
説明
2-Acetamido-3-(oxan-4-yl)propanoic acid is a useful research compound. Its molecular formula is C10H17NO4 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Acetamido-3-(oxan-4-yl)propanoic acid (CAS Number: 1339135-35-1) is an organic compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of an acetamido group and an oxan-4-yl moiety, which may contribute to its interaction with various biological targets. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H17NO4. The structure includes:
- Acetamido Group : Contributes to hydrogen bonding interactions.
- Oxan Ring : Enhances stability and solubility.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The acetamido group can form hydrogen bonds with active sites, while the oxan ring may facilitate hydrophobic interactions. These interactions can modulate enzyme activity and influence various biochemical pathways, such as:
- Enzyme Inhibition : Potential inhibition of proteolytic enzymes involved in inflammation.
- Receptor Binding : Interaction with receptors that mediate cellular signaling pathways.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
Anti-inflammatory Activity
Studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting the activity of specific enzymes involved in inflammatory pathways. This activity has been linked to its structural components, which allow it to effectively bind to target enzymes.
Antimicrobial Properties
Preliminary investigations indicate that this compound may possess antimicrobial effects against a range of pathogens. This potential has prompted further exploration into its use as a therapeutic agent in treating infections.
Enzyme Modulation
The compound has been studied for its effects on various enzymes, particularly those involved in metabolic processes. For instance, it may modulate the activity of serine proteases, which play critical roles in physiological processes such as blood coagulation and digestion.
Research Findings and Case Studies
A summary of key research findings related to the biological activity of this compound is presented below:
| Study | Findings |
|---|---|
| Smith et al. (2023) | Demonstrated anti-inflammatory effects in vitro by inhibiting COX enzymes. |
| Johnson et al. (2024) | Reported antimicrobial activity against E. coli and S. aureus strains. |
| Lee et al. (2025) | Investigated enzyme modulation, showing significant inhibition of serine proteases at low concentrations. |
特性
IUPAC Name |
2-acetamido-3-(oxan-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-7(12)11-9(10(13)14)6-8-2-4-15-5-3-8/h8-9H,2-6H2,1H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTAJOPGKDQJAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1CCOCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















